N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a unique structure combining a cinnoline ring, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the cinnoline derivative reacts with piperazine.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the piperazine-cinnoline intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnoline and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds containing the cinnoline ring, such as cinnoline-3-carboxylic acid, share structural similarities.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine are structurally related due to the presence of the piperazine ring.
Acetamide Derivatives: N-phenylacetamide is a simpler analog with similar functional groups.
Uniqueness
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is unique due to the combination of the cinnoline, piperazine, and acetamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(27)22-18-7-4-6-17(13-18)21(28)26-11-9-25(10-12-26)20-14-16-5-2-3-8-19(16)23-24-20/h4,6-7,13-14H,2-3,5,8-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPWANQGFVVVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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